molecular formula C7H4BrClN2 B1292654 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 942920-50-5

4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1292654
CAS No.: 942920-50-5
M. Wt: 231.48 g/mol
InChI Key: OATRMIWUNLJMJV-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine and chlorine atoms at the 4 and 6 positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

The primary target of 4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby reducing the activation of these signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to a reduction in tumor growth and progression .

Pharmacokinetics

The compound exhibits high gastrointestinal (GI) absorption and is BBB permeant, indicating good bioavailability .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It is known to interact with ataxia telangiectasia and Rad3-related protein (ATR), a key enzyme involved in DNA damage response . The compound binds to the active site of ATR, inhibiting its activity and thereby affecting the DNA repair mechanisms. This interaction is highly specific, making this compound a potent ATR inhibitor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, particularly those involved in DNA damage response and repair. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with ATR. The compound forms hydrogen bonds with key residues in the active site of ATR, leading to its inhibition . This inhibition prevents the phosphorylation of downstream targets involved in DNA repair, thereby sensitizing cells to DNA damage and promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of ATR and persistent effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits ATR without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites that are excreted via the kidneys .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization within cells is influenced by factors such as lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with ATR and other nuclear proteins involved in DNA repair . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its effective action at the molecular level .

Chemical Reactions Analysis

4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyrrolo[2,3-b]pyridine scaffold .

Properties

IUPAC Name

4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATRMIWUNLJMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646913
Record name 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942920-50-5
Record name 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of the 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (27 mmol) in N,N-dimethylformamide (57 mL) at 50° C. was added methanesulfonyl chloride (67.5 mmol) under nitrogen. Upon completion of the addition, the reaction was stirred at 75° C. for 1 hour. The reaction was cooled to room temperature and quenched with water (60 mL). Then, it was cooled to 5° C. and 6N sodium hydroxide solution was added to raise the pH to 7. The ice bath was removed and the resulting slurry was stirred at room temperature for 3 h. The precipitate was filtered, washed with water (50 mL), and dried under high vacuum to give the title product as a white solid (89%). ESMS [M+H]+: 231.0
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
67.5 mmol
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
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4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
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4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

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